molecular formula C23H30FN3 B584013 Blonanserin-d5 CAS No. 1346599-86-7

Blonanserin-d5

Cat. No.: B584013
CAS No.: 1346599-86-7
M. Wt: 372.543
InChI Key: XVGOZDAJGBALKS-ZBJDZAJPSA-N
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Description

Blonanserin D5 is a deuterium-labeled Blonanserin . It is a dopamine D2/5-HT2 receptor antagonist and an atypical antipsychotic .


Molecular Structure Analysis

Blonanserin D5 has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . It is a deuterium-labeled version of Blonanserin .


Physical and Chemical Properties Analysis

Blonanserin D5 has a molecular formula of C23H25D5FN3 and a molecular weight of 372.53 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Cognitive Improvement in Schizophrenia

    Blonanserin has been shown to enhance neurotransmitter efflux in the medial prefrontal cortex and dorsal striatum of mice, contributing to cognitive improvement in rodent models treated with sub-chronic phencyclidine, a condition associated with cognitive impairment in schizophrenia (Huang et al., 2015).

  • Plasma Concentration and EPS Relationship

    A study investigated the relationship between plasma concentration of blonanserin, its plasma anti-serotonin 5-HT2A activity/anti-dopamine D2 activity ratio, and drug-induced extrapyramidal symptoms (EPS) in dosing (Suzuki & Gen, 2012).

  • Transdermal Patch for Schizophrenia

    Blonanserin has been developed as a transdermal patch for the treatment of schizophrenia. This form of administration results in stable plasma blonanserin concentration and dopamine D2 receptor occupancy, potentially improving tolerability during treatment (Kitamura et al., 2021).

  • Comparison with Haloperidol

    Blonanserin was compared with haloperidol in acute-phase schizophrenia, showing efficacy in the treatment of the condition and greater efficacy in negative symptoms compared with haloperidol. Blonanserin was well tolerated and showed a favorable safety profile (García et al., 2009).

  • D2 Receptor Occupancy in Schizophrenia

    Another study focused on determining the pharmacokinetic-pharmacodynamic characteristics of blonanserin after transdermal patch application and evaluating the corresponding dose to oral formulation based on striatal D2 occupancy (Tomita et al., 2022).

  • Dopamine D2 Receptor Occupancy in Schizophrenia

    A positron emission tomography (PET) study measured striatal and extrastriatal dopamine D2 receptor occupancy by blonanserin in patients with schizophrenia treated with fixed doses of blonanserin (Tateno et al., 2013).

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors .

Safety and Hazards

Blonanserin D5 is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In terms of its use as a medication, Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years; the drug was well tolerated and had a low tendency to cause metabolic side effects, including prolactin elevation in these patients .

Future Directions

Blonanserin might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . It is suggested that more high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .

Biochemical Analysis

Biochemical Properties

Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .

Metabolic Pathways

This compound is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .

Transport and Distribution

Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .

Subcellular Localization

Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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